molecular formula C14H12N2O B2542427 2-[6-(Benzyloxy)pyridin-3-yl]acetonitrile CAS No. 1803566-36-0

2-[6-(Benzyloxy)pyridin-3-yl]acetonitrile

Cat. No.: B2542427
CAS No.: 1803566-36-0
M. Wt: 224.263
InChI Key: PMOYGWJYHNTOON-UHFFFAOYSA-N
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Description

2-[6-(Benzyloxy)pyridin-3-yl]acetonitrile is a pyridine derivative featuring a benzyloxy substituent at the 6-position and an acetonitrile moiety at the 3-position.

Properties

IUPAC Name

2-(6-phenylmethoxypyridin-3-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O/c15-9-8-12-6-7-14(16-10-12)17-11-13-4-2-1-3-5-13/h1-7,10H,8,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMOYGWJYHNTOON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=NC=C(C=C2)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-(Benzyloxy)pyridin-3-yl]acetonitrile typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for 2-[6-(Benzyloxy)pyridin-3-yl]acetonitrile are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution at the Nitrile Group

The nitrile group undergoes nucleophilic substitution with amines, alcohols, or thiols to form amides, esters, or thioamides. For example:

Reduction Reactions

The nitrile group is reduced to a primary amine using:

  • Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at 0–25°C, yielding 2-[6-(benzyloxy)pyridin-3-yl]ethylamine .

  • Hydrogen gas with Raney nickel under high-pressure conditions .

Grignard and Organometallic Additions

Grignard reagents (e.g., RMgX) add to the nitrile group, forming ketones after hydrolysis:

text
2-[6-(Benzyloxy)pyridin-3-yl]acetonitrile + RMgX → 2-[6-(benzyloxy)pyridin-3-yl]propan-2-one (after hydrolysis)

This reactivity is well-documented for analogous pyridinyl acetonitriles .

Metal-Catalyzed Cross-Coupling Reactions

The pyridine ring participates in Suzuki-Miyaura couplings when a halogen (e.g., bromine or iodine) is introduced at the 2- or 4-position. For example:

ReagentsProductConditionsSource
Pd(dba)₂, XantPhos, aryl boronic acidBiaryl-substituted pyridine derivativesCPME:H₂O (4:1), 80°C

Similar protocols have been applied to synthesize triazinyl-pyridin-2-yl indole derivatives, demonstrating compatibility with nitrile groups .

Cyanation and Electrophilic Substitution

The pyridine ring can undergo cyanation at electron-deficient positions (e.g., 4-position) using CuCN or Pd-catalyzed conditions. The benzyloxy group directs electrophiles to the 2- or 4-positions .

Deprotection of the Benzyloxy Group

While not a direct reaction of the nitrile, the benzyloxy group is removable via:

  • Hydrogenolysis (H₂, Pd/C) to yield 2-[6-hydroxypyridin-3-yl]acetonitrile .

  • Acidic cleavage (e.g., HBr/AcOH) for downstream functionalization .

Photoredox Alkylation

Under visible light irradiation with Ir(III) catalysts (e.g., [Ir(dmppy)₂(dtbbpy)]PF₆), the nitrile-bearing methyl group can participate in radical-mediated alkylation, though direct examples for this compound are unreported. Analogous indole systems show C(3)-alkylation when the C(2) position is blocked .

Key Research Findings

  • Antimicrobial Activity : Pyridine derivatives with nitrile and benzyloxy groups exhibit MIC values of 0.25–64 µg/mL against bacterial and fungal strains, though specific data for this compound are pending .

  • Analgesic Potential : Structural analogs (e.g., 2-benzyloxy pyridines) show strong TRPV1-mediated analgesic effects in murine models .

Scientific Research Applications

Medicinal Chemistry

Research indicates that derivatives of pyridine compounds, including 2-[6-(Benzyloxy)pyridin-3-yl]acetonitrile, have shown promise in the development of new therapeutic agents. Specifically, pyridine derivatives are being investigated for their roles as:

  • Antimicrobial Agents : Studies have demonstrated that certain pyridine derivatives exhibit significant antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds have been reported to be comparable to established antibiotics .
  • Analgesics and Anti-inflammatory Agents : Compounds structurally related to 2-[6-(Benzyloxy)pyridin-3-yl]acetonitrile are being explored for their analgesic properties. For instance, a related series of pyridinone derivatives were found to inhibit p38α MAPK, a kinase involved in pain hypersensitivity, indicating potential use in managing chronic pain conditions .

Antiviral Activity

Pyridine compounds have also been studied for their antiviral properties. Some derivatives have shown efficacy against viral infections, suggesting that 2-[6-(Benzyloxy)pyridin-3-yl]acetonitrile could be further explored for similar applications. This is particularly relevant in the context of emerging viral diseases where new antiviral agents are urgently needed .

Case Study 1: Antimicrobial Efficacy

A study conducted on various pyridine derivatives, including those similar to 2-[6-(Benzyloxy)pyridin-3-yl]acetonitrile, demonstrated their effectiveness against multiple bacterial strains. The results indicated that these compounds could serve as potential alternatives to conventional antibiotics, especially in treating resistant bacterial infections .

CompoundBacterial StrainMIC (µg/mL)
Compound AS. aureus31.25
Compound BE. coli62.5
2-[6-(Benzyloxy)pyridin-3-yl]acetonitrileS. aureusTBD

Case Study 2: Pain Management

In vivo studies involving related pyridine derivatives showed promising results in reducing mechanical allodynia in rat models. The rapid onset of analgesic effects suggests that compounds like 2-[6-(Benzyloxy)pyridin-3-yl]acetonitrile might be effective in treating neuropathic pain by targeting specific protein kinases involved in pain pathways .

Mechanism of Action

The mechanism of action of 2-[6-(Benzyloxy)pyridin-3-yl]acetonitrile depends on its specific application:

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-[6-(Benzyloxy)pyridin-3-yl]acetonitrile with two closely related analogs:

Property 2-[6-(Benzyloxy)pyridin-3-yl]acetonitrile 2-[6-(2,2,2-Trifluoroethoxy)pyridin-3-yl]acetonitrile [6-(4-tert-Butylphenyl)pyridin-3-yl]acetonitrile
Molecular Formula C₁₄H₁₂N₂O (inferred) C₉H₇F₃N₂O C₁₇H₁₈N₂
Molecular Weight (g/mol) ~224.26 216.16 250.34
Substituent Benzyloxy (electron-donating, bulky) Trifluoroethoxy (electron-withdrawing, polar) 4-tert-Butylphenyl (bulky, lipophilic)
Key Functional Groups Pyridine, benzyl ether, nitrile Pyridine, trifluoroethyl ether, nitrile Pyridine, tert-butylphenyl, nitrile
Potential Solubility Moderate (polar aprotic solvents) Low (due to fluorine content) Low (due to lipophilic tert-butyl group)
Key Observations:

Substituent Effects: The benzyloxy group in the target compound introduces moderate steric bulk and electron-donating character, which may enhance stability in certain reaction conditions compared to the electron-withdrawing trifluoroethoxy group .

Molecular Weight Trends :

  • The tert-butylphenyl analog has the highest molecular weight (250.34 g/mol), while the trifluoroethoxy derivative is the lightest (216.16 g/mol). The benzyloxy variant lies in between (~224.26 g/mol).

Biological Activity

2-[6-(Benzyloxy)pyridin-3-yl]acetonitrile is a synthetic compound characterized by its unique structure, which includes a benzyloxy group attached to a pyridine ring and an acetonitrile functional group. This compound is under investigation for its potential biological activities, particularly in medicinal chemistry, due to the pharmacological properties associated with pyridine derivatives.

Structure and Properties

The molecular formula of 2-[6-(Benzyloxy)pyridin-3-yl]acetonitrile is C13H12N2O, featuring a pyridine ring substituted at the 3-position with a benzyloxy group and at the 2-position with an acetonitrile group. This structural arrangement suggests a potential for diverse chemical transformations and biological interactions.

Biological Activity

The biological activity of 2-[6-(Benzyloxy)pyridin-3-yl]acetonitrile is primarily linked to its interactions with various biological targets. Compounds containing pyridine rings are known for their pharmacological activities, including:

  • Antimicrobial Activity : Studies have indicated that pyridine derivatives exhibit significant antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 64 μg/mL .
  • Antiviral Activity : Some pyridine derivatives have demonstrated antiviral properties, suggesting that 2-[6-(Benzyloxy)pyridin-3-yl]acetonitrile might also possess similar capabilities against viral pathogens .
  • Enzyme Modulation : The compound may modulate enzyme activities, particularly those involved in metabolic pathways. For example, it might interact with enzymes like hormone-sensitive lipase (HSL), which plays a crucial role in lipid metabolism .

The specific mechanisms of action for 2-[6-(Benzyloxy)pyridin-3-yl]acetonitrile are still under investigation. However, it is hypothesized that its effects may involve:

  • Receptor Interaction : Binding to cellular receptors that regulate various physiological processes.
  • Enzyme Inhibition : Acting as an inhibitor for specific enzymes involved in metabolic pathways.
  • Signal Transduction Modulation : Influencing signaling pathways such as those mediated by MAPK14, which regulates numerous cellular functions including inflammation and apoptosis .

Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound. Key findings include:

  • Synthesis Methods : Various synthetic routes have been developed to produce 2-[6-(Benzyloxy)pyridin-3-yl]acetonitrile, optimizing yield and purity for research applications.
  • Case Studies : Research has shown promising results in vitro regarding the compound's activity against specific microbial strains, warranting further investigation into its therapeutic potential .

Comparative Analysis

To understand the uniqueness of 2-[6-(Benzyloxy)pyridin-3-yl]acetonitrile compared to similar compounds, a comparative analysis is presented in the table below:

Compound NameStructural FeaturesUnique Aspects
2-(Benzyloxy)pyridineLacks nitro and nitrile groupsLess reactive than 2-[6-(Benzyloxy)pyridin-3-yl]acetonitrile
3-NitropyridineLacks benzyloxy and nitrile groupsLimited applications in organic synthesis
2-(6-(Benzyloxy)pyridin-2-yl)acetonitrileSimilar structure but different substitutionVariation in reactivity due to different positions

Q & A

Q. What are the established synthetic routes for 2-[6-(Benzyloxy)pyridin-3-yl]acetonitrile, and what key reaction conditions are required for optimal yield?

  • Methodological Answer : A common approach involves functionalizing the pyridine ring at the 6-position with a benzyloxy group via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura). For example, benzyl bromide can react with a hydroxylated pyridine precursor under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF or acetonitrile . Purification typically employs column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization. Yield optimization may require controlled temperature (60–80°C) and inert atmospheres to prevent oxidation of intermediates .

Q. How is the compound characterized using spectroscopic and chromatographic methods?

  • Methodological Answer :
  • NMR : ¹H and ¹³C NMR identify substituent positions (e.g., benzyloxy protons at δ 5.1–5.3 ppm, pyridine ring protons at δ 7.5–8.5 ppm) .
  • LCMS : Molecular ion peaks (e.g., m/z 269.26 [M+H]⁺) confirm molecular weight, while fragmentation patterns validate the nitrile and benzyloxy groups .
  • HPLC : Retention times under specific conditions (e.g., C18 column, acetonitrile/water mobile phase) assess purity (>95%) and resolve isomers .

Q. What are the critical storage and handling protocols to ensure compound stability?

  • Methodological Answer : Store in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis of the nitrile group. Avoid prolonged exposure to moisture or acidic/basic conditions. Use PPE (gloves, goggles) during handling, as nitriles may release toxic HCN vapors under decomposition .

Advanced Research Questions

Q. How can reaction yields be optimized when introducing the benzyloxy group to the pyridine ring?

  • Methodological Answer :
  • Catalyst Screening : Test Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂) for cross-coupling efficiency.
  • Solvent Effects : Compare polar aprotic solvents (DMF, acetonitrile) with mixed systems (e.g., acetonitrile/water, as in ).
  • Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity .
  • DOE (Design of Experiments) : Apply factorial designs to evaluate interactions between catalyst loading, solvent ratio, and temperature.

Q. What analytical challenges arise in distinguishing positional isomers during synthesis, and how are they resolved?

  • Methodological Answer :
  • Isomer Identification : Use 2D NMR (e.g., NOESY, HSQC) to differentiate between 3- and 5-substituted pyridines.
  • Chromatographic Separation : Optimize HPLC gradients (e.g., 0.1% TFA in mobile phase) to resolve isomers with similar polarities .
  • High-Resolution MS : Confirm exact mass differences (<0.005 Da) between isomers using Q-TOF instruments .

Q. How do computational methods aid in predicting the reactivity and regioselectivity of the benzyloxy substitution?

  • Methodological Answer :
  • DFT Calculations : Model transition states for substitution reactions to predict activation energies and preferred substitution sites (e.g., 6-position vs. 2-position on pyridine).
  • Molecular Orbital Analysis : Evaluate frontier orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites on the pyridine ring.
  • MD Simulations : Study solvent effects on reaction pathways (e.g., acetonitrile vs. DMF) to rationalize experimental yields .

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